4-((Cyclopropylamino)methyl)benzamide
Overview
Description
4-((Cyclopropylamino)methyl)benzamide is a chemical compound with the molecular formula C11H14N2O . It is used for research purposes .
Synthesis Analysis
The synthesis of benzamide derivatives, such as 4-((Cyclopropylamino)methyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of a catalyst . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 4-((Cyclopropylamino)methyl)benzamide consists of a benzamide group attached to a cyclopropylamino methyl group . The molecular weight of this compound is 190.24 g/mol .Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives are typically condensation reactions between carboxylic acids and amines . These reactions are usually performed at high temperatures .Physical And Chemical Properties Analysis
4-((Cyclopropylamino)methyl)benzamide is a powder . Its molecular weight is 190.24 g/mol, and its chemical formula is C11H14N2O .Scientific Research Applications
- Field : Medical and Biological Research .
- Application : Benzamides, including 4-((Cyclopropylamino)methyl)benzamide, have been found to have antioxidant and antibacterial activities .
- Methods : Benzamide compounds are synthesized from benzoic acid or its derivatives and amine derivatives. The antioxidant activity is determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
- Field : Industrial Chemistry .
- Application : Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Methods : The specific methods of application in these industries are not detailed in the source .
- Results : The results or outcomes in these industries are not detailed in the source .
Antioxidant and Antibacterial Activities
Industrial Applications
- Field : Organic Chemistry .
- Application : Benzamides, including 4-((Cyclopropylamino)methyl)benzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Methods : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results : The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
- Field : Medical and Biological Research .
- Application : Some synthesized benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
- Methods : Benzamide compounds are synthesized from benzoic acid or its derivatives and amine derivatives. The antioxidant activity is determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria .
Synthesis of Benzamides
Antibacterial Activities
- Field : Pharmaceutical Industry .
- Application : Benzamides are found in various natural products in organic chemistry and have been widely used in medical, industrial, biological and potential drug industries . They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .
- Methods : The specific methods of application in these industries are not detailed in the source .
- Results : The results or outcomes in these industries are not detailed in the source .
Pharmaceutical Applications
Antiplatelet Activities
Safety And Hazards
properties
IUPAC Name |
4-[(cyclopropylamino)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)9-3-1-8(2-4-9)7-13-10-5-6-10/h1-4,10,13H,5-7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUNEPWIKGTGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylamino)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.